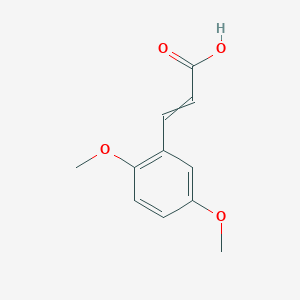

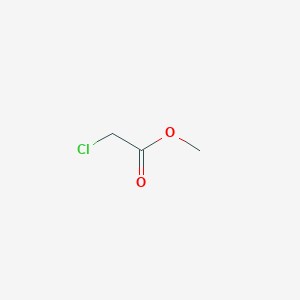

Carbamic acid, butyl-, 2-propynyl ester

Vue d'ensemble

Description

Carbamic acid, butyl-, 2-propynyl ester is a chemical compound that belongs to the class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as pesticides, pharmaceuticals, and intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of carbamic acid esters typically involves the reaction of an amine with a carbonyl compound to form an intermediate, which is then treated with an alcohol to yield the ester. For example, the synthesis of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was achieved by reacting 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) in good yield . This method could potentially be adapted for the synthesis of carbamic acid, butyl-, 2-propynyl ester by using the appropriate alcohol and amine starting materials.

Molecular Structure Analysis

Carbamate esters have a diverse range of molecular structures depending on the substituents attached to the nitrogen and oxygen atoms of the carbamate group. The molecular structure of a carbamate can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For instance, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined using single-crystal X-ray diffraction, revealing a non-planar conformation with a dihedral angle of 30.239(89)° between the carbazole and amide moieties . These techniques could be applied to determine the precise molecular structure of carbamic acid, butyl-, 2-propynyl ester.

Chemical Reactions Analysis

Carbamates can participate in various chemical reactions, including hydrolysis to form amines and carbon dioxide, reactions with nucleophiles, and transformations under catalytic conditions. For example, carbamic acid 2-trimethylsilylethyl ester has been used as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, demonstrating the reactivity of carbamates in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. The thermal analysis of carbamates can be performed using techniques like DSC and TGA to determine their thermal stability, as was done for the (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . Additionally, the lipophilicity and species specificity of carbamates can be significant, as seen in the study of n-butyl carbamic acid methyl ester, which showed potent inhibition of canine liver and kidney lipases but not lipases from other species .

Applications De Recherche Scientifique

Organic Chemistry

- Application : Carbamic acid derivatives, such as 2-trimethylsilylethyl ester, serve as ammonia equivalents in the palladium-catalyzed amination of aryl halides. This facilitates the synthesis of anilines with sensitive functional groups.

- Method : The reactions are classified into two categories, i.e., the reactions utilizing carboxylic acids as (1) electrophiles and (2) nucleophiles, in which the reactions are conducted by using various chemical reagents and catalysts as well as by using interesting reaction media and methods .

- Results : The development of the efficient synthesis of carboxylic acid esters using carboxylic acids is still one of the central research topics, because the organic material compounds, drug molecules, and natural products often contain ester unit as the functional group .

Industrial Applications

- Application : The chemical (IPBC) is a synthetic preservative and biocide. It is used as a preservative in a wide range of consumer and commercial products, including personal care products . It is also used as a film preservative in paints and coatings .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Pesticides

- Application : The chemical is used as a fungicide and preservative, including film preservative . It’s also used in residential settings as a wood preservative stain to combat wood rot/decay, and as a preservative in paints .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Personal Care Products

- Application : It is used as a preservative in a wide range of consumer and commercial products, including personal care products .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Paints, Lacquers, and Varnishes

- Application : The chemical is used as a preservative in paints, lacquers, and varnishes .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Synthesis of Pyrrolo [2,1-a]isoquinolines

- Application : Derivatives of Carbamic Acid, Butyl-, 2-Propynyl Ester have been utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo [2,1-a]isoquinolines.

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Disinfectant, Fungicide, and Algicide

- Application : The chemical was first registered in the United States in 1975 for use as a disinfectant, fungicide, and algicide .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Antimicrobial and Conventional Chemical

- Application : The chemical is used as an antimicrobial and conventional chemical .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Cleaning and Washing Agents

- Application : The chemical is used in cleaning and washing agents .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Adhesives and Binding Agents

- Application : The chemical is used in adhesives and binding agents .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Corrosion Inhibitors

- Application : The chemical is used as a corrosion inhibitor .

- Results : The chemical is not persistent in the environment and has a low potential for bioaccumulation .

Fillers and Surface Treatment

Safety And Hazards

While specific safety and hazard information for this compound was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

Propriétés

IUPAC Name |

prop-2-ynyl N-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-6-9-8(10)11-7-4-2/h2H,3,5-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDBXHIIVZZXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

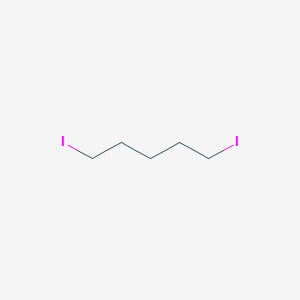

CCCCNC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072835 | |

| Record name | 2-Propynyl butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Carbamic acid, butyl-, 2-propynyl ester | |

CAS RN |

76114-73-3 | |

| Record name | 2-Propyn-1-yl N-butylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76114-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076114733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynyl butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-butyl-, 2-propyn-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.